molecular formula C2H4FO4P B14303535 (3-Fluorooxiran-2-yl)phosphonic acid CAS No. 116339-64-1

(3-Fluorooxiran-2-yl)phosphonic acid

Cat. No.: B14303535
CAS No.: 116339-64-1
M. Wt: 142.02 g/mol
InChI Key: JKKCQIJGQAHGDD-UHFFFAOYSA-N
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Description

(3-Fluorooxiran-2-yl)phosphonic acid is a unique organophosphorus compound characterized by the presence of a fluorine atom, an oxirane ring, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxiran-2-yl)phosphonic acid typically involves the reaction of epoxides with phosphonic acid derivatives. One common method is the reaction of 3-fluorooxirane with phosphorous acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorooxiran-2-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom or the oxirane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a variety of substituted phosphonic acids.

Scientific Research Applications

(3-Fluorooxiran-2-yl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Fluorooxiran-2-yl)phosphonic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates.

Similar Compounds:

    Fosfomycin: A phosphonate antibiotic with a similar phosphonic acid group.

    2-Aminoethylphosphonic acid: Another organophosphorus compound with biological activity.

Uniqueness: this compound is unique due to the presence of the fluorine atom and the oxirane ring, which confer distinct chemical reactivity and biological activity compared to other phosphonic acids.

Properties

116339-64-1

Molecular Formula

C2H4FO4P

Molecular Weight

142.02 g/mol

IUPAC Name

(3-fluorooxiran-2-yl)phosphonic acid

InChI

InChI=1S/C2H4FO4P/c3-1-2(7-1)8(4,5)6/h1-2H,(H2,4,5,6)

InChI Key

JKKCQIJGQAHGDD-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)P(=O)(O)O)F

Origin of Product

United States

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